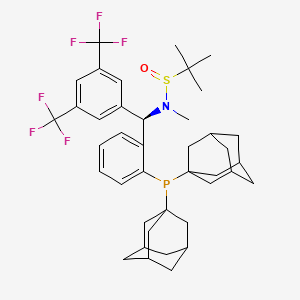
Ethyl 3-fluoro-5-formylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-fluoro-5-formylbenzoate is an organic compound with the molecular formula C10H9FO3. It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom at the 3-position and a formyl group at the 5-position, with an ethyl ester group attached to the carboxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-fluoro-5-formylbenzoate can be synthesized through several methods. One common approach involves the reaction of 3-fluoro-5-formylbenzoic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid, which facilitates the esterification process . Another method involves the direct fluorination of ethyl 3-formylbenzoate using a fluorinating agent like Selectfluor .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale esterification reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-fluoro-5-formylbenzoate undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.
Major Products Formed
Oxidation: 3-fluoro-5-carboxybenzoic acid.
Reduction: Ethyl 3-fluoro-5-hydroxymethylbenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used
Scientific Research Applications
Ethyl 3-fluoro-5-formylbenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-fluoro-5-formylbenzoate involves its interaction with various molecular targets and pathways. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes and receptors. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis under physiological conditions .
Comparison with Similar Compounds
Ethyl 3-fluoro-5-formylbenzoate can be compared with other similar compounds such as:
Ethyl 3-fluoro-4-formylbenzoate: Similar structure but with the formyl group at the 4-position, leading to different reactivity and applications.
Ethyl 3-chloro-5-formylbenzoate: Chlorine instead of fluorine, resulting in different chemical properties and reactivity.
Ethyl 3-bromo-5-formylbenzoate:
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity compared to its chloro and bromo analogs .
Properties
Molecular Formula |
C10H9FO3 |
|---|---|
Molecular Weight |
196.17 g/mol |
IUPAC Name |
ethyl 3-fluoro-5-formylbenzoate |
InChI |
InChI=1S/C10H9FO3/c1-2-14-10(13)8-3-7(6-12)4-9(11)5-8/h3-6H,2H2,1H3 |
InChI Key |
RQIOVRCTXNMKBS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(SP-4-1)-[[4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl-|EN21,|EN22,|EN23,|EN24)tetrakis[benzenaminato]](2-)]cobalt](/img/structure/B13654968.png)




![(S)-5-(tert-Butyl)-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13654995.png)

![9-((tert-Butoxycarbonyl)amino)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B13655002.png)
![3-Hydrazinyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B13655017.png)



![tert-Butyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13655042.png)
